Methyl 5-pentyl-1H-pyrrole-2-carboxylate
Description
Methyl 5-pentyl-1H-pyrrole-2-carboxylate is a pyrrole-derived ester featuring a pentyl substituent at the 5-position and a methyl ester group at the 2-position. Pyrrole derivatives are of significant interest due to their roles in natural products, pharmaceuticals, and materials science.
Structure
2D Structure
Properties
CAS No. |
919123-86-7 |
|---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
methyl 5-pentyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C11H17NO2/c1-3-4-5-6-9-7-8-10(12-9)11(13)14-2/h7-8,12H,3-6H2,1-2H3 |
InChI Key |
XSPGCOGTXUNKJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(N1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via a [3+2] cycloaddition mechanism, where the α-carbonyl oxime (Compound 1) reacts with the α,β-unsaturated aldehyde (Compound 2) under mild acidic conditions. The pentyl group is introduced via the α,β-unsaturated aldehyde, ensuring regioselectivity at the C5 position. Subsequent esterification with methanol and thionyl chloride converts the carboxylic acid to the methyl ester.
Key Data:
Advantages and Limitations
- Advantages: Single-step ring formation avoids multi-step functionalization.
- Limitations: Requires access to specialized α,β-unsaturated aldehydes, which may necessitate additional synthesis.
Bromination Followed by Cross-Coupling
This two-step approach involves bromination at the C5 position of a preformed pyrrole-2-carboxylate, followed by palladium-catalyzed cross-coupling to introduce the pentyl group.
Bromination of Pyrrole-2-Carboxylate
Methyl 1H-pyrrole-2-carboxylate is brominated using N-bromosuccinimide (NBS) in dichloromethane under nitrogen. Alternative conditions using hydrobromic acid in acetic acid and carbon tetrachloride are also effective for unprotected pyrroles.
- Substrate: Methyl 1-methyl-1H-pyrrole-2-carboxylate
- Reagents: NBS (1.05 equiv), CH₂Cl₂, N₂ atmosphere
- Yield: 64% (methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate)
- Reaction Time: 0.5 hours
For unprotected pyrroles, bromination with HBr in acetic acid achieves comparable yields.
Comparative Analysis of Methods
| Method | Yield Range | Complexity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 50–70% | Moderate | High | Moderate |
| Bromination/Coupling | 60–75% | High | Moderate | High |
| Direct Alkylation | 30–45% | Low | Low | Low |
Key Findings:
Chemical Reactions Analysis
Types of Reactions
Methyl 5-pentyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
Methyl 5-pentyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 5-pentyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The substituent at the 5-position of the pyrrole ring significantly influences physical, chemical, and crystallographic properties. Below is a comparative analysis:
Crystallographic and Hydrogen-Bonding Behavior
- Ethyl 5-methyl-1H-pyrrole-2-carboxylate exhibits a planar pyrrole ring (r.m.s. deviation: 0.0306 Å) and forms R₂²(10) ring motifs via N–H···O hydrogen bonds .
- Longer alkyl chains (e.g., pentyl) likely disrupt dense hydrogen-bonding networks, leading to less ordered crystal structures or increased flexibility in the solid state.
- Phenyl-substituted analogs may adopt stacked arrangements due to aromatic interactions, as seen in related aromatic esters .
Data Tables
Table 1: Key Physical Properties of Selected Pyrrole-2-carboxylates
| Compound | Boiling Point (°C) | Melting Point (°C) | Solubility (Polar Solvents) | LogP (Predicted) |
|---|---|---|---|---|
| This compound | N/A | N/A | Low | ~3.5 |
| Ethyl 5-methyl-1H-pyrrole-2-carboxylate | N/A | N/A | Moderate | ~1.8 |
| Methyl 5-phenyl-1H-pyrrole-2-carboxylate | N/A | N/A | Low | ~2.7 |
Note: Experimental data for the pentyl derivative are unavailable; values are inferred from structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
